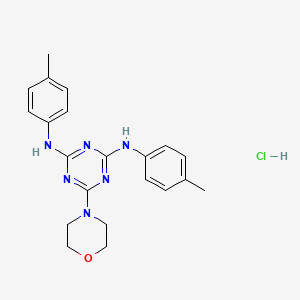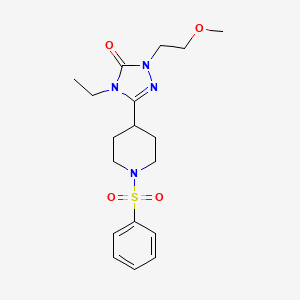![molecular formula C13H5F5O5S B2535377 3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid CAS No. 886361-31-5](/img/structure/B2535377.png)
3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid” is a chemical compound with the molecular formula C13H5F5O5S and a molecular weight of 368.23 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H5F5O5S . Unfortunately, the search results do not provide a detailed structural analysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is given as 368.23 .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Research into the environmental degradation of polyfluoroalkyl chemicals, which share structural similarities with 3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid, highlights the persistence and potential toxicity of these compounds. Liu and Avendaño's review on microbial degradation of polyfluoroalkyl chemicals underscores the challenges posed by their stability and the resulting regulatory actions due to their toxic profiles. This body of work suggests a critical need for understanding the environmental fate and effects of such compounds, including this compound, to better evaluate their impact and manage their use and disposal (Liu & Avendaño, 2013).
Analytical and Detection Techniques
The development of analytical methods for detecting perfluoroalkyl and polyfluoroalkyl substances (PFAS) in environmental and biomonitoring samples is crucial for assessing the distribution and risk of these compounds. Munoz et al.'s review on the analysis of emerging fluoroalkylether substances, including methods for quantitative and semi-quantitative analysis, highlights the importance of advanced mass spectrometry techniques for identifying and quantifying PFAS and their alternatives in various matrices. This suggests that similar methodologies could be applicable to this compound for environmental monitoring and risk assessment purposes (Munoz et al., 2019).
Toxicology and Health Risks
The toxicological profile and health risks associated with PFAS, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been extensively reviewed. These studies have raised concerns over their persistence, bioaccumulation, and potential adverse health effects, prompting research into safer alternatives. However, the review by Wang et al. indicates that novel fluorinated alternatives might exhibit comparable or even more significant toxicities than legacy PFAS compounds. This underscores the necessity of thorough toxicological evaluations for compounds like this compound, to ensure they do not pose similar or greater risks (Wang et al., 2019).
Eigenschaften
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenoxy)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5O5S/c14-7-8(15)10(17)12(11(18)9(7)16)23-24(21,22)6-3-1-2-5(4-6)13(19)20/h1-4H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNWRQIITAZQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)




![3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride](/img/structure/B2535302.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)


![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)
![4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B2535314.png)
![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)